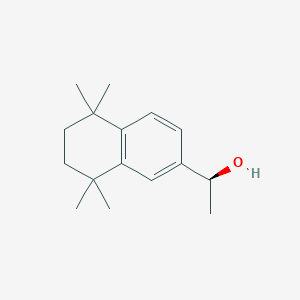
(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol” is a chemical compound with the CAS Number 142651-57-8 . It has a molecular weight of 232.36 and a molecular formula of C16H24O . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydronaphthalen-2-yl group attached to an ethan-1-ol group. The tetrahydronaphthalen-2-yl group is a bicyclic structure with two fused six-membered rings, and it is substituted with four methyl groups at the 5,5,8,8-positions. The ethan-1-ol group consists of a two-carbon chain with a hydroxyl group attached to one of the carbons .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 232.36 and a molecular formula of C16H24O . The compound is a solid at room temperature . Unfortunately, the information about its density, boiling point, melting point, and flash point is not available .Wissenschaftliche Forschungsanwendungen
Fragrance and Odorant Synthesis
(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, and its analogues have been studied extensively in the synthesis of fragrances and odorants. For instance, Büttner et al. (2007) describe the synthesis of disila-okoumal, a silicon analogue of the ambergris odorant okoumal, from a compound structurally similar to this compound. This research highlights the significance of such compounds in developing new fragrances with ambery odor notes and woody facets (Büttner et al., 2007).
Environmental Impact and Transformation
In environmental research, compounds like this compound are studied for their transformation and persistence. Janzen et al. (2011) investigated the reaction of similar fragrance compounds with ozone in wastewater treatment, providing insights into their environmental fate and transformation products (Janzen et al., 2011).
Synthesis of Silicon-Based Drugs and Odorants
The potential of this compound in the synthesis of silicon-based drugs and odorants is highlighted by Büttner et al. (2007). They developed a new building block for creating biologically active silicon-based compounds, demonstrating its versatility in pharmaceutical and fragrance chemistry (Büttner et al., 2007).
Crystal Structure and Conformation Studies
The study of the crystal structure and conformations of related compounds provides valuable insights for chemical synthesis and material science. Massy-Westropp et al. (1993) examined the crystal structure of a similar compound, showing significant findings in molecular conformation and equilibration (Massy-Westropp et al., 1993).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S)-1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11,17H,8-9H2,1-5H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYVFGQOFUGFPX-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
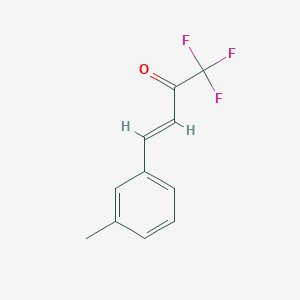
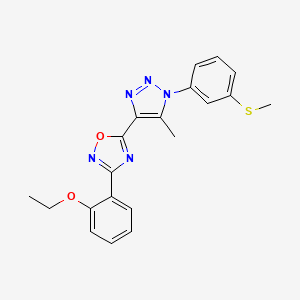
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2662075.png)
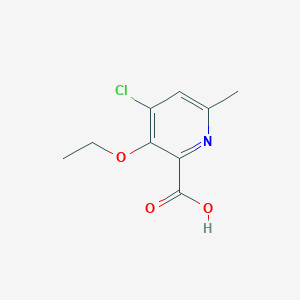
![2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
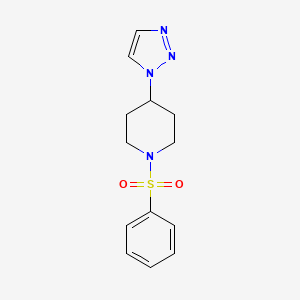


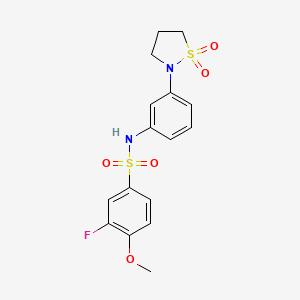

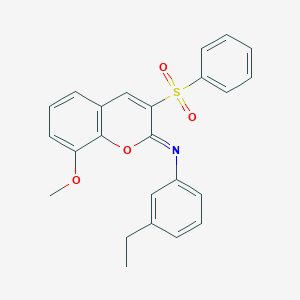
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2662090.png)
![4-(2-ethoxybenzyl)-1-((2,4,6-trimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2662091.png)

